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Compound of Interest

Compound Name: FMF-04-159-2

Cat. No.: B8087075

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the covalent CDK14 inhibitor FMF-04-159-2 with its reversible
counterpart and other alternatives. We present supporting experimental data and detailed
protocols for validating target engagement in a cellular context.

FMF-04-159-2 is a potent, covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), a
member of the TAIRE family of kinases.[1][2][3] It exhibits pan-TAIRE family specificity, also
inhibiting CDK16, CDK17, and CDK18.[1] Off-target activity against CDK2 and, to a lesser
extent, CDK10 has also been observed.[1] The covalent nature of FMF-04-159-2's interaction
with CDK14 offers sustained target engagement, a feature that can be highly advantageous for
therapeutic applications. To distinguish between the effects of covalent and reversible binding,
a reversible analog, FMF-04-159-R, has been developed.[1] This guide will delve into the
comparative efficacy and selectivity of these compounds and provide detailed methodologies
for confirming their engagement with CDK14 in cells.

Comparative Analysis of FMF-04-159-2 and
Alternatives

A thorough understanding of a compound's potency and selectivity is paramount. The following
tables summarize the inhibitory activity of FMF-04-159-2 and its reversible control, FMF-04-
159-R, against various kinases.

Table 1: In Vitro Inhibitory Activity of FMF-04-159-2 and FMF-04-159-R

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b8087075?utm_src=pdf-interest
https://www.benchchem.com/product/b8087075?utm_src=pdf-body
https://www.benchchem.com/product/b8087075?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://www.medchemexpress.com/Targets/CDK/cdk14.html
https://www.medchemexpress.com/fmf-04-159-2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://www.benchchem.com/product/b8087075?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://www.benchchem.com/product/b8087075?utm_src=pdf-body
https://www.benchchem.com/product/b8087075?utm_src=pdf-body
https://www.benchchem.com/product/b8087075?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

FMF-04-159-2 FMF-04-159-R
Target Assay Type Reference
IC50 (nM) IC50 (nM)
Biochemical
CDK14 86 149 o [1]
Binding
NanoBRET (in
CDK14 39.6 563 [1][4]
cells)
NanoBRET (in
CDK2 256 493 [1][4]
cells)
CDK16 10 139.1 Kinase Activity [5][6]

Table 2: Cellular Target Engagement Profile of FMF-04-159-2 (KiNativ)

Target Kinase

Percent Inhibition (1 pM FMF-04-159-2)

CDK14 >90%
CDK16 >90%
CDK17 >90%
CDK18 >90%
CDK2 >70%
CDK10 >70%

Table 3: Comparison with Alternative CDK Inhibitors
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Compound Target(s) IC50 (nM) Comments
CDK14 (covalent), 39.6 (CDK14, Covalent inhibitor with
FMF-04-159-2 _ o
TAIRE family, CDK2 NanoBRET) pan-TAIRE specificity.
CDK1 (190), CDK2
(44), CDK4 (67), Broad-spectrum CDK
AT7519 Pan-CDK S
CDKS5 (18), CDK9 inhibitor.
(<10)
Selective covalent
CDKZ7 (covalent), S
THZ1 3.2 (CDK?7) inhibitor of CDK7.[7]

CDK12, CDK13

[8]19]

Carbonic anhydrase
inhibitor 14

CA, CDK2

20,300 (CDK2)

Dual inhibitor of
carbonic anhydrase
and CDK2.[10]

Visualizing the CDK14 Signaling Pathway and

Experimental Workflows

To conceptualize the mechanism of action and the experimental approaches for validating

target engagement, the following diagrams are provided.
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Caption: CDK14 in the Wnt Signaling Pathway.
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Caption: Experimental Workflow for Target Validation.

Detailed Experimental Protocols

To facilitate the replication of these crucial validation experiments, detailed protocols are
provided below.

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for the validation of FMF-04-159-2 target engagement with CDK14 in
HCT116 cells.

Materials:

HCT116 cells

FMF-04-159-2 and FMF-04-159-R

DMSO (vehicle control)

Complete culture medium (e.g., McCoy's 5A with 10% FBS)
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e Phosphate-Buffered Saline (PBS)
o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Anti-CDK14 antibody
e Anti-GAPDH or -Actin antibody (loading control)
e Secondary antibody (e.g., HRP-conjugated)
e Chemiluminescent substrate
e PCR tubes and thermal cycler
e Centrifuge
o SDS-PAGE and Western blotting equipment
Procedure:
e Cell Culture and Treatment:
o Plate HCT116 cells and grow to 80-90% confluency.

o Treat cells with FMF-04-159-2 (e.g., 1 uM), FMF-04-159-R (e.g., 1 puM), or DMSO for the
desired time (e.g., 4 hours) in a CO2 incubator.

e Heating Step:
o Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
o Aliquot the cell suspension into PCR tubes.

o Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3
minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

o Cell Lysis and Protein Quantification:

o Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
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o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet
aggregated proteins.

o Collect the supernatant containing the soluble protein fraction.

o Determine the protein concentration of each sample.

o Western Blot Analysis:
o Normalize protein amounts and prepare samples for SDS-PAGE.
o Perform SDS-PAGE and transfer proteins to a PVDF membrane.
o Probe the membrane with primary antibodies against CDK14 and a loading control.

o Incubate with the appropriate secondary antibody and visualize with a chemiluminescent
substrate.

o Data Analysis:

o Quantify the band intensities and plot the relative amount of soluble CDK14 as a function
of temperature for each treatment condition. A shift in the melting curve to a higher
temperature in the presence of FMF-04-159-2 indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the use of DARTS to confirm the interaction between FMF-04-159-2 and
CDK14.

Materials:

HCT116 cells

FMF-04-159-2 and FMF-04-159-R

DMSO (vehicle control)

Lysis buffer (non-denaturing, e.g., M-PER) with protease inhibitors
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Pronase or other suitable protease

Stop solution (e.qg., protease inhibitor cocktail or SDS-PAGE loading buffer)

Anti-CDK14 antibody

SDS-PAGE and Western blotting equipment

Procedure:

e Cell Lysis and Lysate Preparation:

o Harvest HCT116 cells and lyse them in a non-denaturing lysis buffer.
o Centrifuge to remove cell debris and collect the supernatant.

o Determine the protein concentration of the lysate.

Compound Incubation:
o Aliquot the cell lysate into separate tubes.

o Treat the aliquots with FMF-04-159-2 (e.g., 1 uM), FMF-04-159-R (e.g., 1 uM), or DMSO
for 1 hour at room temperature.

Protease Digestion:
o Add a protease (e.g., Pronase) to each tube at a predetermined optimal concentration.

o Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial
digestion.

Stopping the Reaction and Sample Preparation:
o Stop the digestion by adding a stop solution.

o Prepare the samples for SDS-PAGE.

Western Blot Analysis:
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o Perform SDS-PAGE and Western blotting as described in the CETSA protocol, probing for
CDK14.

o Data Analysis:

o Compare the band intensity of full-length CDK14 across the different treatment conditions.
Increased resistance to proteolysis (i.e., a stronger CDK14 band) in the FMF-04-159-2-
treated sample compared to the control indicates target engagement.

NanoBRET™ Target Engagement Assay

This protocol provides a general overview of the NanoBRET™ assay for quantifying the
intracellular affinity of FMF-04-159-2 for CDK14.

Materials:

o HEK293 cells (or other suitable cell line)

e Plasmid encoding CDK14-NanoLuc® fusion protein
o Transfection reagent

e NanoBRET™ Tracer specific for CDK14

e FMF-04-159-2 and FMF-04-159-R

e Opti-MEM® | Reduced Serum Medium

e NanoBRET™ Nano-Glo® Substrate

o White, 96-well assay plates

o Luminometer capable of measuring BRET signals
Procedure:

e Cell Transfection:

o Co-transfect cells with the CDK14-NanoLuc® fusion plasmid and a carrier DNA.
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o Plate the transfected cells in white assay plates and incubate for 24 hours.

e Compound and Tracer Addition:

[e]

Prepare serial dilutions of FMF-04-159-2 and FMF-04-159-R.

(¢]

Add the compound dilutions to the cells.

[¢]

Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

[¢]

Incubate for a specified time (e.g., 2 hours) at 37°C.
 Signal Detection:
o Add the NanoBRET™ Nano-Glo® Substrate to all wells.

o Measure the donor (460 nm) and acceptor (618 nm) emission signals using a
luminometer.

o Data Analysis:
o Calculate the BRET ratio (acceptor emission / donor emission).

o Plot the BRET ratio as a function of the compound concentration and fit the data to a
dose-response curve to determine the IC50 value, which reflects the intracellular affinity of
the compound for the target.

Conclusion

Validating the cellular target engagement of a compound is a critical step in drug discovery and
development. This guide has provided a comparative overview of the covalent CDK14 inhibitor
FMF-04-159-2 and its reversible control, FMF-04-159-R. The presented data highlights the
increased cellular potency of the covalent inhibitor due to its sustained target engagement. The
detailed experimental protocols for CETSA, DARTS, and NanoBRET offer researchers a
practical toolkit to independently verify the interaction of FMF-04-159-2 and other compounds
with CDK14 in a cellular environment. By employing these methods, researchers can gain a
deeper understanding of the compound's mechanism of action and make more informed
decisions in their drug development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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